molecular formula C26H22BrClN2OS B299928 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B299928
M. Wt: 525.9 g/mol
InChI Key: NNQWPHDJLBXPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as BCTP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. In

Mechanism of Action

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes in the central nervous system. mGluR5 activation has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability, among other functions. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, leading to a decrease in downstream signaling. The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in animal models. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to reduce anxiety-like behavior in mice, as well as to decrease cocaine self-administration in rats. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been shown to reduce pain perception in rats and to improve cognitive function in a mouse model of fragile X syndrome. The exact mechanisms underlying these effects are not fully understood, but they are thought to involve the modulation of synaptic plasticity and neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which allows for the specific targeting of this receptor subtype in animal models. Another advantage is its relatively low toxicity, which makes it a safer alternative to other mGluR5 antagonists. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its efficacy in some experimental paradigms.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide. One direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders. Another direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Additionally, there is a need for the development of more potent and selective mGluR5 antagonists, which could lead to the development of new therapies for various disorders. Overall, N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide represents a promising compound for the development of new therapies for neurological and psychiatric disorders, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide involves several steps, including the reaction of 3-bromophenylboronic acid with 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained after purification through column chromatography. The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been reported in several publications, including a study by A. M. Johnson et al. (2003).

Scientific Research Applications

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been extensively studied in scientific research due to its potential therapeutic applications. The selective antagonism of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders, including anxiety, depression, addiction, and pain. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

Product Name

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C26H22BrClN2OS

Molecular Weight

525.9 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H22BrClN2OS/c1-2-23-25(19-12-14-21(28)15-13-19)29-26(32-23)30(22-10-6-9-20(27)17-22)24(31)16-11-18-7-4-3-5-8-18/h3-10,12-15,17H,2,11,16H2,1H3

InChI Key

NNQWPHDJLBXPLI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.